N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide
Overview
Description
N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide: is a complex organic compound known for its unique bicyclic structure This compound features a 7-oxabicyclo[41
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide typically involves the following steps:
Formation of the 7-oxabicyclo[4.1.0]heptane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by oxidation to introduce the oxo groups.
Attachment of the benzamide moiety: The intermediate product is then reacted with 2-hydroxybenzoic acid or its derivatives under amide formation conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzamide moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxo groups in the bicyclic ring, potentially converting them to hydroxyl groups.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogens or nitrating agents for electrophilic aromatic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated bicyclic compounds.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Chemistry:
Synthesis of complex molecules: The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme inhibition studies: Its structure allows it to act as a potential inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug development: The compound’s ability to interact with biological molecules can be harnessed in the development of new pharmaceuticals.
Industry:
Material science: Its unique properties may be explored for the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide exerts its effects involves:
Molecular Targets: It can interact with enzymes or receptors, potentially inhibiting their activity.
Pathways Involved: The compound may affect biochemical pathways related to oxidative stress or signal transduction, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
- N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide
- N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide
Uniqueness:
- Structural Features: The presence of the hydroxybenzamide moiety distinguishes it from other similar compounds, potentially offering different reactivity and biological activity.
- Functional Applications: Its unique structure may provide specific advantages in applications such as enzyme inhibition or material science.
Properties
IUPAC Name |
N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,11-12,15H,(H,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSICXICJKSEMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2=O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431987 | |
Record name | N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287194-37-0 | |
Record name | N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=287194-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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